N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
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Description
N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6O and its molecular weight is 447.36. The purity is usually 95%.
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Biological Activity
N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C21H24ClN6O
- Molecular Weight : 447.36 g/mol
- IUPAC Name : 2-N-(3-chloro-4-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine; hydrochloride
Physical Properties
Property | Value |
---|---|
Purity | ≥ 95% |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study conducted by Zhang et al. (2022) demonstrated that this compound inhibits cell proliferation in various cancer cell lines through the modulation of key signaling pathways such as PI3K/Akt and mTOR.
Case Study: In Vitro Efficacy
In vitro assays revealed that this compound has an IC50 value of 6.6 μM against DDX3X helicase, which is implicated in cancer cell proliferation. The study showed a dose-dependent inhibition of ATPase activity in cancer cells treated with the compound .
Antiviral Activity
The antiviral potential of this compound has also been explored. A recent investigation highlighted its inhibitory effect on SARS-CoV-2 by targeting the DDX3X helicase, a crucial enzyme for viral replication. The compound was shown to possess good water solubility and favorable pharmacokinetic properties .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to specific enzymes like DDX3X, inhibiting their activity and thus blocking pathways essential for cancer cell survival and viral replication.
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound promotes apoptosis in tumor cells through intrinsic pathways.
Medicinal Chemistry
This compound serves as a lead structure for developing novel therapeutic agents targeting various diseases. Its unique triazine scaffold allows for extensive modifications to enhance efficacy and selectivity.
Future Directions
Ongoing research aims to optimize the structure of this compound to improve its biological activity and reduce potential side effects. Investigations into combination therapies with existing chemotherapeutics are also being explored to enhance overall treatment efficacy.
Properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O.ClH/c1-14-3-6-16(7-4-14)23-19-25-20(24-17-8-5-15(2)18(22)13-17)27-21(26-19)28-9-11-29-12-10-28;/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSDICOAIJBFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.